(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C28H27N3O5S2 and its molecular weight is 549.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Chemical Synthesis and Biological Screening : This compound has been involved in the synthesis of bioactive molecules, particularly those with fluoro-substituted benzothiazoles, which exhibit antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Antibacterial Activity : Derivatives of this compound have shown significant antibacterial activity against gram-negative and gram-positive bacteria, as evidenced by the synthesis and antibacterial activity assessment of isochromene and isoquinoline derivatives (Dabholkar & Tripathi, 2011).
Catalysis in Organic Synthesis : Its use in the synthesis of polyhydroquinoline derivatives through one-pot condensation reactions indicates its role as an effective catalyst in organic synthesis (Khaligh, 2014).
Chemical Reaction Mechanisms : The compound plays a role in elucidating reaction mechanisms, such as in the study of the reaction of iminothiadiazolines with activated acetylenes, which has implications for understanding complex chemical processes (Yamamoto et al., 1989).
Photolysis and Pyrolysis Studies : Research on its photolysis and pyrolysis has contributed to understanding the behavior of complex organic compounds under various conditions, providing insights into organic reaction pathways (Singh & Prager, 1992).
Polyphenol Interaction Analysis : The study of its interaction with polyphenols offers valuable information on the stability and reactivity of radicals, which is important in antioxidant research (Osman, Wong, Hill, & Fernyhough, 2006).
Molecular Docking Studies : Incorporation in molecular docking studies to evaluate interactions with enzymes and potential applications in drug discovery (Irshad et al., 2016).
Catalyst in Green Chemistry : Used as a catalyst in green synthesis processes, demonstrating its potential in environmentally-friendly chemical synthesis (Moradi, Heydari, & Maghsoodlou, 2015).
Properties
IUPAC Name |
ethyl 2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5S2/c1-3-36-26(32)18-30-24-15-10-19(2)17-25(24)37-28(30)29-27(33)21-11-13-22(14-12-21)38(34,35)31-16-6-8-20-7-4-5-9-23(20)31/h4-5,7,9-15,17H,3,6,8,16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGJWULXGASQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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